2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile
CAS No.: 338750-88-2
Cat. No.: VC2331929
Molecular Formula: C11H8ClN3S
Molecular Weight: 249.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338750-88-2 |
|---|---|
| Molecular Formula | C11H8ClN3S |
| Molecular Weight | 249.72 g/mol |
| IUPAC Name | 2-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]propanedinitrile |
| Standard InChI | InChI=1S/C11H8ClN3S/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2 |
| Standard InChI Key | RSAMGADBKNUMFZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SCC(=C(C#N)C#N)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1SCC(=C(C#N)C#N)N)Cl |
Introduction
2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile is an organic compound with the molecular formula C11H8ClN3S. It is characterized by the presence of an amino group, a chlorophenyl moiety, and a malononitrile group, which confer distinct chemical and biological properties. This compound has garnered significant interest due to its potential applications in scientific research, particularly in chemistry and medicine.
Synthesis
The synthesis of 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile typically involves the reaction of 4-chlorobenzenethiol with malononitrile in the presence of a base. This process forms an intermediate that undergoes cyclization to yield the final product. Industrial production methods are not well-documented but likely follow similar synthetic routes with optimizations for yield and purity.
Types of Reactions
This compound can undergo various chemical reactions, including:
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Oxidation: Forming sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
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Reduction: Converting nitro groups to amino groups using reducing agents such as lithium aluminum hydride.
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Substitution: Participating in nucleophilic substitution reactions involving the chlorophenyl group.
Applications
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Chemistry: Used as a building block for synthesizing more complex molecules.
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Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
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Industry: Potential use in developing new materials or as a precursor for industrial chemicals.
Antimicrobial Activity
Research suggests that compounds similar to 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell death. This indicates potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This Compound | C11H8ClN3S | Potential antimicrobial and anticancer activity |
| 2-{1-Amino-2-(4-chlorophenyl)ethylidene}propanedinitrile | Similar structure | Exhibits cytotoxic properties against cancer cells |
| Thiazole Derivatives | Related sulfur-containing compounds | Diverse biological activities including antibacterial effects |
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